2-(1-(Methoxymethoxy)cyclobutyl)thiazole
Description
2-(1-(Methoxymethoxy)cyclobutyl)thiazole is a heterocyclic compound featuring a thiazole ring (a five-membered ring containing nitrogen and sulfur) substituted with a cyclobutyl group modified by a methoxymethoxy (-OCH2OCH3) moiety. This structure combines the electronic properties of the thiazole core with the steric and conformational constraints of the cyclobutyl ring. Thiazole derivatives are widely explored for pharmaceutical applications, including antimicrobial, anticancer, and enzyme-inhibitory activities, as seen in compounds like 2-amino-5-nitrothiazole and imidazole-fused thiazoles .
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
2-[1-(methoxymethoxy)cyclobutyl]-1,3-thiazole |
InChI |
InChI=1S/C9H13NO2S/c1-11-7-12-9(3-2-4-9)8-10-5-6-13-8/h5-6H,2-4,7H2,1H3 |
InChI Key |
PYNAIDOJTJGDKR-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1(CCC1)C2=NC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The cyclobutyl group in the target compound imposes greater steric hindrance compared to linear chains (e.g., acetamide in ) but less than the tetrahydropyranyloxy-benzyl group in .
- Crystallinity: Amino and ester-containing thiazoles () exhibit strong intermolecular hydrogen bonding, leading to stable crystalline forms, whereas the target compound’s conformational flexibility may reduce crystallinity .
Challenges and Limitations
- Synthetic Complexity : The cyclobutyl ring’s strain and the methoxymethoxy group’s sensitivity to acidic/basic conditions may complicate synthesis compared to simpler aryl-thiazoles (e.g., ’s 9a–9e) .
- Biological Performance : While bromine and nitro groups () enhance bioactivity through electron-withdrawing effects, the target compound’s electron-donating methoxymethoxy group could diminish reactivity in electrophilic environments .
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